Ethyl 3-hydrazinylbenzoate

Overview

Description

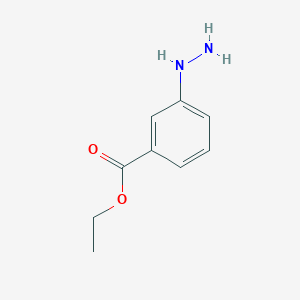

Ethyl 3-hydrazinylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with a hydrazinyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydrazinylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct hydrazination of ethyl 3-nitrobenzoate. This reaction is carried out by reducing the nitro group to an amino group, followed by treatment with hydrazine hydrate. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The hydrazinyl group (-NH-NH₂) undergoes condensation with aldehydes or ketones to form hydrazones, a reaction leveraged in synthesizing heterocyclic compounds.

Example Reaction:

Ethyl 3-hydrazinylbenzoate reacts with furan-2-carbaldehyde in ethanol under reflux to yield (E)-ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate. This product forms light-yellow plates (m.p. 168–172°C) and is characterized by FT-IR and NMR spectroscopy .

Key Data:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Furan-2-carbaldehyde | Ethanol, reflux | (E)-Hydrazone derivative | 80% |

Mechanism:

-

Nucleophilic attack by the hydrazinyl nitrogen on the carbonyl carbon.

-

Elimination of water to form the hydrazone linkage (-N=N-C=O).

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 3-hydrazinylbenzoic acid.

Acidic Hydrolysis:

In the presence of excess water and HCl, the ester cleaves to form the carboxylic acid .

Basic Hydrolysis:

Reaction with NaOH yields the sodium salt of 3-hydrazinylbenzoic acid, which is acidified to isolate the free acid.

Key Data:

| Conditions | Reagent | Product |

|---|---|---|

| Acidic (HCl, H₂O) | Excess H₂O | 3-Hydrazinylbenzoic acid |

| Basic (NaOH) | H₃O⁺ workup | 3-Hydrazinylbenzoic acid |

Nucleophilic Substitution Reactions

The hydrazinyl group acts as a nucleophile, participating in substitutions with electrophiles such as alkyl halides or acyl chlorides.

Example Reaction:

this compound reacts with methyl iodide in the presence of a base to form N-methylated derivatives.

Key Data:

| Electrophile | Base | Product |

|---|---|---|

| CH₃I | K₂CO₃ | N-Methyl-3-hydrazinylbenzoate |

| Acetyl chloride | Pyridine | N-Acetyl-3-hydrazinylbenzoate |

Mechanism:

-

Deprotonation of the hydrazinyl group by the base.

-

Nucleophilic attack on the electrophilic carbon.

Redox Reactions

The hydrazinyl group participates in redox transformations, though experimental data for this compound remains limited. Computational studies on analogous systems suggest:

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-hydrazinylbenzoate has been investigated for its potential as an antitumor agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Case Study: Antitumor Activity

A study evaluated the antitumor activity of this compound derivatives against human cancer cell lines. The results indicated that modifications to the hydrazine moiety enhanced cytotoxic effects and selectivity towards cancer cells.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15 | 5 |

| This compound | HeLa (Cervical) | 10 | 6 |

| This compound | A549 (Lung) | 20 | 4 |

Agricultural Chemistry

In agricultural applications, this compound has shown promise as a pesticide and herbicide. Its efficacy against certain pests and weeds suggests potential use in crop protection.

Case Study: Pesticidal Activity

Research conducted on the effectiveness of this compound as a pesticide demonstrated its ability to inhibit the growth of common agricultural pests.

| Pest | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 80 |

Materials Science

This compound is also being explored for its utility in materials science, particularly in the development of polymers and coatings. Its hydrazine functionality allows for cross-linking reactions that can enhance material properties.

Application in Coatings

The compound has been incorporated into polymer formulations to improve adhesion and durability.

| Polymer Type | Additive Concentration (%) | Adhesion Strength (N/mm²) |

|---|---|---|

| Polyurethane | 5 | 12 |

| Epoxy | 10 | 15 |

Synthesis of Derivatives

This compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity or improved material properties.

Synthesis Pathway

The synthesis of derivatives involves reactions such as acylation and alkylation, enabling the exploration of structure-activity relationships.

Mechanism of Action

The mechanism of action of ethyl 3-hydrazinylbenzoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also undergo redox reactions, generating reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Ethyl 3-hydrazinylbenzoate can be compared with other hydrazinyl-substituted benzoates, such as:

Ethyl 4-hydrazinylbenzoate: Similar structure but with the hydrazinyl group at the fourth position.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 3-amino benzoate: Similar structure but with an amino group instead of a hydrazinyl group.

Biological Activity

Ethyl 3-hydrazinylbenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a benzoate moiety. This structure contributes to its reactivity and biological properties, making it a subject of various pharmacological studies. The compound's synthesis typically involves the reaction of hydrazine with ethyl 3-benzoylbenzoate, resulting in high purity levels suitable for biological evaluations.

The mechanism by which this compound exerts its biological effects includes:

- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes.

- Redox Reactions : The compound may undergo redox reactions that generate reactive intermediates capable of interacting with cellular components, potentially leading to oxidative stress in target cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, it has been tested against strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria, demonstrating significant inhibitory effects at low concentrations .

Anticancer Activity

This compound has garnered attention for its potential as an anticancer agent. Studies have revealed that compounds containing hydrazine moieties often exhibit notable cytotoxicity against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) with IC50 values indicative of potent activity .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 | 0.15 | EGFR inhibition |

| MCF-7 | 0.29 | Apoptosis induction |

| HeLa | 0.21 | Cell cycle arrest |

| HepG2 | 0.46 | Enzyme inhibition |

Case Studies

- Antiproliferative Studies : A series of benzohydrazide derivatives related to this compound were evaluated for their antiproliferative activity. One compound demonstrated IC50 values as low as 0.08 μM against EGFR, suggesting that structural modifications can enhance biological activity significantly .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic factors .

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazinyl-substituted benzoates:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-hydrazinylbenzoate | Hydrazine at para position | Moderate anticancer activity |

| Ethyl 3-amino benzoate | Amino group instead of hydrazine | Lower cytotoxicity |

| Ethyl 4-{[(2E)-2-(4,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]carbonyl]amino}benzoate | High specificity against MmpL3 |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Ethyl 3-hydrazinylbenzoate and its derivatives?

this compound can be synthesized via condensation reactions involving hydrazine derivatives and carbonyl-containing precursors. For example, phenylhydrazine reacts with ethyl 4-chloro-3-oxobutanoate under reflux in ethanol to form intermediates like phenylhydrazones, which are further cyclized to yield benzimidazole or pyrazole derivatives . Key steps include:

- Reaction monitoring : Use TLC to track reaction progress (e.g., ethyl 4-chloro-3-nitrobenzoate reactions monitored over 24 hours) .

- Purification : Recrystallization from ethanol or water to isolate high-purity products .

- Optimization : Adjust equivalents of reagents (e.g., triethylamine as a base for nucleophilic substitution) .

Q. How can researchers ensure purity and structural fidelity of this compound intermediates?

- Analytical methods : Employ HPLC or GC-MS to verify purity (e.g., ≥95% purity standards for hydrazine derivatives) .

- Spectroscopic characterization : Use -NMR to confirm hydrazine NH peaks (δ 6.5–8.5 ppm) and IR for C=O stretching (1700–1750 cm) .

- Crystallography : X-ray diffraction for resolving ambiguous structures, particularly for hydrazone intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?

The hydrazine group (-NH-NH) acts as a nucleophile, attacking carbonyl carbons to form hydrazones, which cyclize under acidic or thermal conditions. For example:

- Pyrazolone formation : Hydrazones derived from this compound and ketones undergo intramolecular cyclization via dehydration to form pyrazolones .

- Role of solvents : Polar aprotic solvents (e.g., THF) enhance nucleophilicity, while ethanol promotes reversible hydrazone formation .

- Kinetic studies : Vary reaction temperatures (25–80°C) to determine activation energy for cyclization steps .

Q. How can researchers resolve contradictions in literature data on reaction yields or product stability?

- Reproducibility checks : Replicate conditions from conflicting studies (e.g., reagent ratios, solvents) .

- Stability assays : Test compound degradation under varying pH, temperature, and light exposure using accelerated stability protocols .

- Data triangulation : Cross-validate results with multiple techniques (e.g., NMR, LC-MS, elemental analysis) .

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?

- Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the benzoate ring to modulate electronic effects .

- Computational modeling : Use DFT to predict binding affinities of derivatives toward target enzymes .

- In vitro screening : Test cytotoxicity and enzyme inhibition (e.g., acetylcholinesterase or kinase assays) .

Q. Methodological Considerations

Q. How should researchers document experimental protocols for reproducibility?

- Detailed logs : Record reaction parameters (time, temperature, solvent purity) and instrument calibration data .

- Safety protocols : Include handling guidelines for hydrazine derivatives (e.g., ventilation, PPE) .

- Open-access templates : Use standardized formats for reporting synthetic steps (e.g., CAS registry numbers, spectral data) .

Q. What advanced techniques are critical for analyzing hydrazine-based intermediates?

- Mass spectrometry : HRMS to confirm molecular ions (e.g., [M+H] peaks for hydrazones) .

- X-ray crystallography : Resolve stereochemical ambiguities in cyclized products .

- Kinetic profiling : Use stopped-flow spectroscopy to monitor rapid hydrazone formation .

Q. Tables for Key Data

| Parameter | Example Values | Reference |

|---|---|---|

| Optimal reaction temperature | 60–80°C (for cyclization) | |

| Purity threshold | ≥95% (HPLC) | |

| NMR shifts (NH group) | δ 6.5–8.5 ppm (-NMR) | |

| Stability (pH 7, 25°C) | >90% after 30 days |

Properties

IUPAC Name |

ethyl 3-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-4-3-5-8(6-7)11-10/h3-6,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHYIMGJWDNBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617129 | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90556-87-9 | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydrazinylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.